N-(3-ethoxybenzyl)benzenesulfonamide
Description
N-(3-Ethoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3-ethoxybenzyl group. The ethoxy substituent at the benzyl position introduces electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles. Sulfonamides are widely explored for diverse biological activities, including anticancer, antifungal, and enzyme inhibition, depending on substituent patterns .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-14-8-6-7-13(11-14)12-16-20(17,18)15-9-4-3-5-10-15/h3-11,16H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYUGLQNQNGCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-ethoxybenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-ethoxybenzylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ethoxybenzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Activity
Notable Trends:
- Electron-Donating Groups : Methoxy/ethoxy groups (e.g., ) may enhance stability but reduce metabolic clearance compared to electron-withdrawing groups like nitro () .
- Hydrogen Bonding : Higher hydrogen bonding scores correlate with improved target affinity (e.g., Compound 7, GS 87.26 vs. Compound 6, GS 78.09) .
Anticancer Potential
- This compound : Structural similarity to ’s indoline-carbonyl derivatives suggests possible anticancer activity. However, the ethoxy group may reduce cytotoxicity compared to chloro or nitro substituents .
- IC50 Values : Analogous compounds exhibit IC50 values as low as 1.98 µM against lung cancer (A549) cells .
Enzyme Inhibition
- PPARγ Affinity : Pyridyl sulfonamides () show moderate to high Gold Scores (78–87), suggesting this compound could exhibit comparable activity if the ethoxy group supports similar ligand-protein interactions .
- HIV Integrase Inhibition: Styrylquinoline derivatives with nitro groups () demonstrate enhanced activity, highlighting the importance of electron-withdrawing substituents .
Antifungal Activity
Physicochemical and Crystallographic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
